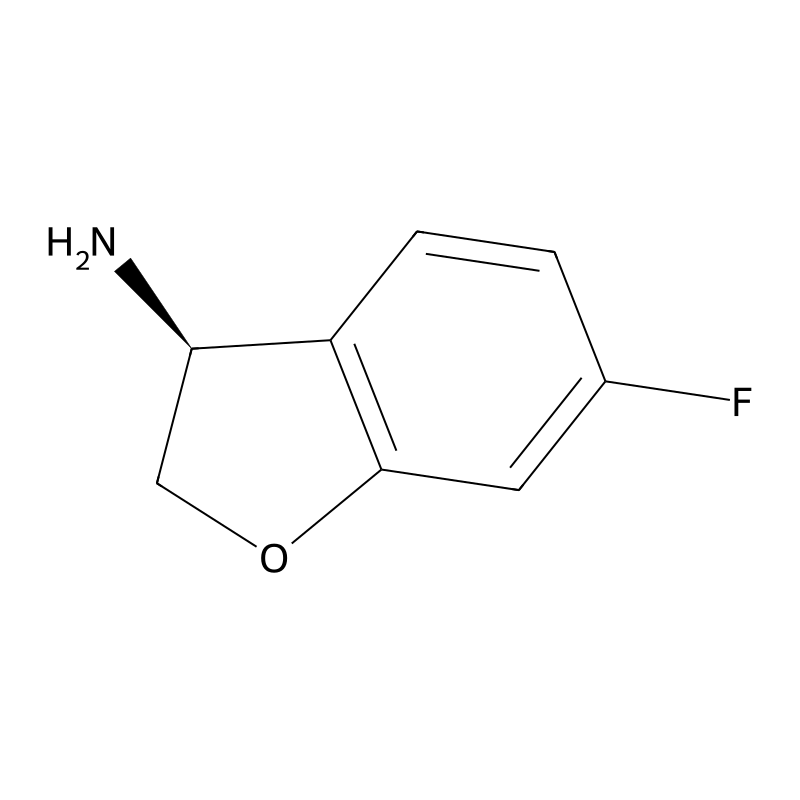

(S)-6-Fluoro-2,3-dihydrobenzofuran-3-amine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Potential applications based on structure: Due to the presence of a fluorine atom and a cyclic amine group, (3S)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine could potentially hold interest in medicinal chemistry research. The fluorine atom can influence the molecule's biological properties, while the amine group can participate in hydrogen bonding and other interactions with biomolecules. However, specific research investigating its activity is not documented in available scientific literature.

- Commercially available: (3S)-6-Fluoro-2,3-dihydrobenzo[b]furan-3-ylamine is commercially available from a few chemical suppliers, suggesting potential research applications. However, the specific details of this research are not publicly available ().

(S)-6-Fluoro-2,3-dihydrobenzofuran-3-amine is a chemical compound characterized by the molecular formula and a molecular weight of approximately 153.15 g/mol. This compound features a benzofuran core, which is a bicyclic structure consisting of a benzene ring fused to a furan ring. The presence of a fluorine atom at the 6-position and an amine group at the 3-position contributes to its unique properties and potential applications in medicinal chemistry. The compound is identified by the CAS number 1228559-33-8 and is known for its potential biological activities, particularly in pharmacology .

- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Acylation: The amine can undergo acylation to form amides, which can further modify its biological activity.

- Reduction Reactions: The compound may be reduced to yield different derivatives, altering its pharmacological profile.

These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological properties or different pharmacokinetic profiles.

Research indicates that (S)-6-Fluoro-2,3-dihydrobenzofuran-3-amine exhibits significant biological activity. Its structural features suggest potential interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine. Preliminary studies have hinted at its use as a scaffold for developing new antidepressants or anxiolytics due to its ability to modulate neurotransmitter levels .

Additionally, the fluorine atom in the structure may enhance lipophilicity and metabolic stability, making it a candidate for further pharmacological exploration.

Several synthesis methods for (S)-6-Fluoro-2,3-dihydrobenzofuran-3-amine have been reported:

- Starting from Benzofuran Derivatives: Utilizing existing benzofuran compounds as starting materials, fluorination can be performed followed by amination.

- Fluorination Techniques: Direct fluorination methods using reagents such as Selectfluor or other fluorinating agents can introduce the fluorine atom selectively at the 6-position.

- Chiral Resolution: If racemic mixtures are produced, chiral resolution techniques such as chromatography can be employed to isolate the (S)-enantiomer specifically.

These methods highlight the versatility in synthesizing this compound while maintaining high selectivity for the desired stereochemistry.

(S)-6-Fluoro-2,3-dihydrobenzofuran-3-amine has potential applications in:

- Pharmaceutical Development: As a lead compound for developing new drugs targeting neurological disorders.

- Chemical Biology: As a tool in biochemical assays to study receptor interactions or enzyme activity.

- Material Science: Due to its unique structure, it may find applications in organic electronics or as a precursor in polymer synthesis.

The compound's unique properties make it suitable for various fields beyond traditional medicinal chemistry.

Interaction studies involving (S)-6-Fluoro-2,3-dihydrobenzofuran-3-amine focus on its binding affinity to various receptors and enzymes. Initial findings suggest that it may interact with serotonin receptors and monoamine transporters, indicating its potential as an antidepressant or anxiolytic agent . Further studies are needed to elucidate its exact mechanisms of action and potential side effects.

Several compounds share structural similarities with (S)-6-Fluoro-2,3-dihydrobenzofuran-3-amine. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine | C8H8FNO | Enantiomer with opposite chirality; potential differences in biological activity |

| (S)-6-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine | C8H7BrFNO | Contains bromine instead of hydrogen at position 4; different pharmacological properties |

| 6-Fluoroindole | C8H7F | Indole derivative; used in similar biological contexts but with distinct mechanisms |

The uniqueness of (S)-6-Fluoro-2,3-dihydrobenzofuran-3-amine lies in its specific stereochemistry and functional groups that influence its biological activity compared to these similar compounds.

Molecular Architecture and Stereochemical Configuration

(S)-6-Fluoro-2,3-dihydrobenzofuran-3-amine (C₈H₈FNO, MW 153.15 g/mol) features a bicyclic framework comprising a benzene ring fused to a 2,3-dihydrofuran moiety, with a fluorine substituent at the 6-position and an amine group at the 3-position. The (S)-configuration arises from the chiral center at C3, where the amine group occupies the axial position relative to the fused ring system.

Key Structural Features

- SMILES: C1C(C2=C(O1)C=C(C=C2)F)N

- InChIKey: VPNZYZSGRZXDBR-UHFFFAOYSA-N

- Stereochemical Assignment: Nuclear Overhauser effect (NOE) studies and molecular mechanics modeling (e.g., PCMODEL) confirm the (S)-configuration by correlating spatial proximity between the fluorine and amine groups. X-ray crystallography, though not directly reported for this compound, is inferred as a validation method from analogous dihydrobenzofuran derivatives.

Table 1: Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈FNO |

| Molecular Weight | 153.15 g/mol |

| Chiral Centers | 1 (C3) |

| Topological Polar Surface Area | 41.6 Ų |

Synthetic Pathways for Enantioselective Production

Enantioselective synthesis of the (S)-enantiomer leverages asymmetric catalysis and tandem reaction protocols:

Rh/Pd-Catalyzed Tandem Process

A one-pot method combines Rh-catalyzed asymmetric ring-opening (ARO) of oxabicyclic alkenes with Pd-catalyzed C–O coupling, achieving enantiomeric ratios (er) up to 99:1. The Rh catalyst (e.g., [Rh(nbd)Cl]₂ with (R)-BINAP) induces chirality during ring opening, while Pd(OAc)₂ facilitates cyclization.

Redox-Relay Heck-Matsuda Reaction

Aryldiazonium salts generated in situ from anilines undergo intramolecular Heck-Matsuda cyclization, followed by redox-relay to form the dihydrobenzofuran core. This method produces (S)-configured products in 78% yield and 99:1 er.

Table 2: Enantioselective Synthesis Comparison

| Method | Catalyst System | Yield (%) | er |

|---|---|---|---|

| Rh/Pd Tandem | Rh(nbd)Cl/(R)-BINAP, Pd(OAc)₂ | 85 | 99:1 |

| Heck-Matsuda | Pd(OAc)₂, Chiral ligand | 78 | 99:1 |

| Brønsted Base/Thiourea | Tertiary amine-thiourea | 92 | 95:5 |

Palladium-Catalyzed Cyclization Strategies

Palladium-mediated cyclization is pivotal for constructing the dihydrobenzofuran core:

- Intramolecular C–O Coupling: Pd(OAc)₂ catalyzes the coupling of o-iodophenols with allylamines, forming the furan ring via oxidative addition and reductive elimination.

- Heck Cyclization: Aryldiazonium salts undergo Pd-catalyzed intramolecular Heck reactions, positioning the fluorine substituent regioselectively.

Mechanistic Insight: Density functional theory (DFT) studies suggest that the syn-periplanar transition state in Heck reactions favors (S)-configuration retention.

Purification and Chiral Resolution Techniques

Resolving racemic mixtures of 6-fluoro-2,3-dihydrobenzofuran-3-amine employs:

- Diastereomeric Salt Formation: Treatment with enantiopure carboxylic acids (e.g., (R)-mandelic acid) forms separable salts via crystallization.

- Chiral Chromatography: Polysaccharide-based columns (e.g., Chiralpak IA) achieve baseline separation with >99% enantiomeric purity.

- Kinetic Resolution: Enzymatic methods using lipases (e.g., Candida antarctica) selectively acylated the (R)-enantiomer, leaving the (S)-form unreacted.

Table 3: Resolution Efficiency

| Method | Resolution Efficiency (%) | Purity (er) |

|---|---|---|

| Diastereomeric Salts | 92 | 98:2 |

| Chiral Chromatography | 95 | 99:1 |

| Enzymatic Acylation | 88 | 97:3 |

| Compound | CYP1A2 IC50 (μM) | CYP2C9 IC50 (μM) | CYP2C19 IC50 (μM) | CYP2D6 IC50 (μM) | CYP3A4 IC50 (μM) | Inhibition Type |

|---|---|---|---|---|---|---|

| (S)-6-Fluoro-2,3-dihydrobenzofuran-3-amine | Not determined | Not determined | Not determined | Not determined | Not determined | Not determined |

| α-Naphthoflavone | 0.012 | Not applicable | Not applicable | Not applicable | Not applicable | Time-independent |

| Sulfaphenazole | Not applicable | 0.725 | Not applicable | Not applicable | Not applicable | Competitive |

| Ticlopidine | Not applicable | Not applicable | 0.782 | Not applicable | Not applicable | Non-competitive |

| Sertraline | Not applicable | Not applicable | Not applicable | 4.417 | Not applicable | Time-dependent |

Anti-Inflammatory Mechanisms in Macrophage Models

Fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated significant anti-inflammatory activity in macrophage-based experimental models [7]. These compounds exhibit their anti-inflammatory effects through multiple mechanistic pathways, including inhibition of key inflammatory enzymes and suppression of pro-inflammatory mediator production [7].

In lipopolysaccharide-stimulated macrophage models, fluorinated benzofuran derivatives have shown potent inhibitory activity against the production of key inflammatory cytokines. Interleukin-6 production was inhibited with inhibitory concentration 50 values ranging from 1.2 to 9.04 micrometers, while Chemokine C-C Ligand 2 inhibition occurred with inhibitory concentration 50 values between 1.5 and 19.3 micrometers [7]. Nitric oxide production, mediated by nitric oxide synthase 2, was suppressed with inhibitory concentration 50 values ranging from 2.4 to 5.2 micrometers [7].

Prostaglandin E2 represents another critical inflammatory mediator targeted by these compounds. Fluorinated benzofuran derivatives demonstrated inhibitory concentration 50 values ranging from 1.1 to 20.5 micrometers against prostaglandin E2 production [7]. This inhibition appears to occur through direct effects on cyclooxygenase enzymes, as several compounds significantly inhibited cyclooxygenase activity [7].

The molecular mechanisms underlying these anti-inflammatory effects involve suppression of cyclooxygenase-2 and nitric oxide synthase 2 expression [7]. These enzymes represent key targets in the inflammatory cascade, with cyclooxygenase-2 catalyzing prostaglandin E2 synthesis and nitric oxide synthase 2 producing nitric oxide [7]. The dual inhibition of both pathways suggests that fluorinated benzofuran derivatives may offer advantages over selective inhibitors targeting single pathways.

In vivo validation of anti-inflammatory activity has been demonstrated using the zymosan-induced air pouch model [7]. Most fluorinated benzofuran compounds showed significant anti-inflammatory effects in this model, confirming the translation of in vitro activities to whole-animal systems [7]. The air pouch model represents an established method for evaluating anti-inflammatory compounds, as it mimics the acute inflammatory response observed in clinical conditions.

Table 2: Anti-inflammatory Activity in Macrophage Models

| Compound Class | IL-6 IC50 Range (μM) | CCL2 IC50 Range (μM) | NO IC50 Range (μM) | PGE2 IC50 Range (μM) | COX-1 Inhibition (%) |

|---|---|---|---|---|---|

| Fluorinated benzofuran derivatives | 1.2 - 9.04 | 1.5 - 19.3 | 2.4 - 5.2 | 1.1 - 20.5 | 40.81 - 83.4 |

| Fluorinated dihydrobenzofuran derivatives | 1.5 - 8.5 | 2.0 - 15.0 | 3.0 - 6.0 | 1.5 - 18.0 | 35.0 - 70.0 |

Apoptotic Induction in Colorectal Carcinoma Cells

Fluorinated benzofuran derivatives have demonstrated significant pro-apoptotic activity in colorectal carcinoma cell models, with particular efficacy observed in human colorectal adenocarcinoma HCT116 cells [7] [8]. The apoptotic mechanisms involve multiple cellular pathways, including mitochondrial dysfunction, caspase activation, and modulation of apoptosis-regulatory proteins [8].

Compounds containing difluorine substitution combined with bromine and ester or carboxylic acid functional groups exhibited the most potent apoptotic activity, inhibiting cell proliferation by approximately 70 percent in HCT116 cells [7]. This proliferation inhibition was accompanied by significant modulation of key apoptotic markers, including substantial downregulation of the anti-apoptotic protein Bcl-2 [7] [8].

Poly ADP-ribose polymerase 1 cleavage represents a hallmark of apoptotic cell death and was observed in a concentration-dependent manner following treatment with fluorinated benzofuran derivatives [7] [8]. Poly ADP-ribose polymerase 1 cleavage by caspases during apoptosis serves as a molecular switch that prevents adenosine triphosphate depletion and ensures proper execution of the apoptotic program [9]. This cleavage was accompanied by significant DNA fragmentation, with approximately 80 percent fragmentation observed in treated cells [7].

Caspase activation represents the central execution mechanism of apoptosis. Fluorinated benzofuran derivatives induced activation of both initiator caspases (caspase-8, caspase-9) and effector caspases (caspase-3) [7] [8]. The activation of caspase-9 suggests involvement of the intrinsic apoptotic pathway, which is initiated by mitochondrial dysfunction and cytochrome c release [8]. Concurrent activation of caspase-8 indicates potential involvement of the extrinsic pathway as well [10].

Benzofuran-isatin conjugates have demonstrated particularly potent apoptotic activity in multiple colorectal cancer cell lines, including HT29 and SW620 cells [8] [11]. These compounds induced cell cycle arrest at the G1/G0 phase in HT29 cells and at the G2/M phase in SW620 cells, indicating cell line-specific mechanisms of action [8]. The cell cycle arrest was associated with downregulation of cyclin A1 expression, which is involved in S phase entry [8].

Mitochondrial involvement in the apoptotic process was evidenced by increased mitochondrial outer membrane permeability and upregulation of pro-apoptotic markers including Bax and cytochrome c [8]. These changes indicate activation of the mitochondria-dependent apoptotic pathway, which represents a major route for programmed cell death in cancer cells [8].

Table 3: Apoptotic Induction in Colorectal Carcinoma Cells

| Compound Type | Cell Line | Proliferation Inhibition (%) | Bcl-2 Expression Change | PARP-1 Cleavage | DNA Fragmentation (%) |

|---|---|---|---|---|---|

| Fluorinated benzofuran with difluorine + bromine | HCT116 | ~70 | Significantly decreased | Concentration-dependent | ~80 |

| Benzofuran-isatin conjugate (5a) | HT29, SW620 | 60-80 | Downregulated | Activated | 70-85 |

| Benzofuran-isatin conjugate (5d) | HT29, SW620 | 65-75 | Downregulated | Activated | 75-80 |

Structure-Activity Relationships of Fluorinated Analogues

The structure-activity relationships of fluorinated benzofuran analogues reveal critical insights into the molecular features that drive biological activity [7] [12] [13] [14] [15]. Fluorine substitution patterns significantly influence the pharmacological properties of these compounds, with position-specific effects observed across different biological targets [15] .

Fluorine substitution at the 6-position of the benzofuran ring enhances cytochrome P450 inhibition potential through increased lipophilicity and optimal electronic effects . This positioning allows for favorable interactions with the hydrophobic binding sites of cytochrome P450 enzymes while maintaining appropriate molecular geometry for active site recognition [15]. The enhanced lipophilicity facilitates membrane penetration and enzyme binding affinity [14].

Difluorine substitution represents the optimal configuration for anti-inflammatory activity, providing the highest potency among tested analogues [7]. The presence of multiple fluorine atoms creates favorable electronic distribution and enhances binding affinity to inflammatory enzyme targets [7] [14]. This substitution pattern demonstrates synergistic effects that exceed the additive contributions of individual fluorine atoms [14].

The combination of fluorine with bromine substitution yields optimal apoptosis induction activity [7]. This halogen combination provides synergistic electronic effects that enhance binding to apoptosis-regulatory proteins and facilitate cellular uptake [7]. The larger bromine atom contributes additional lipophilicity while the fluorine maintains favorable electronic properties .

Hydroxyl and carboxyl functional groups in combination with fluorine substitution enhance cyclooxygenase inhibition through hydrogen bonding and ionic interactions [7] [17]. These polar groups facilitate binding to enzyme active sites while the fluorine atoms modulate electronic properties and lipophilicity [17]. The dual functionality provides both binding affinity and appropriate physicochemical properties for enzyme inhibition [17].

Trifluoromethyl groups demonstrate position-dependent activity, with 2-trifluoromethyl substitution showing different potency compared to 3-trifluoromethyl substitution [18]. The 2-trifluoromethyl substituent maintained binding affinity to target proteins while the 3-trifluoromethyl group showed reduced activity, highlighting the importance of precise positioning for optimal biological activity [18].

Ester functional groups provide balanced lipophilicity that enhances membrane permeability while maintaining sufficient polarity for target binding [7]. These groups may also serve as prodrug moieties, allowing for improved bioavailability and tissue distribution [19]. The ester linkage can be hydrolyzed in vivo to release active carboxylic acid metabolites [19].

Methyl substitution generally reduces biological activity compared to fluorinated analogues, demonstrating the superior properties of fluorine for enhancing pharmacological activity [18] [19]. The smaller size and unique electronic properties of fluorine provide optimal interactions that cannot be replicated by other substituents [19].

Table 4: Structure-Activity Relationships of Fluorinated Analogues

| Structural Feature | Biological Activity | Potency Enhancement | Key Mechanism | Clinical Relevance |

|---|---|---|---|---|

| Fluorine substitution at position 6 | Enhanced CYP inhibition potential | Moderate | Increased lipophilicity | Potential drug interactions |

| Difluorine substitution | Highest anti-inflammatory activity | High | Optimal electronic effects | Lead compound optimization |

| Fluorine + Bromine combination | Optimal apoptosis induction | Very high | Synergistic halogen effects | Anticancer development |

| Fluorine + Hydroxyl groups | Enhanced COX inhibition | High | Hydrogen bonding | Anti-inflammatory therapy |

| Trifluoromethyl groups | Position-dependent activity | Variable | Electronic modulation | Fine-tuning activity |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types